Biphenyl

Description

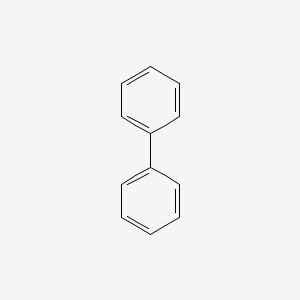

This compound is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond. This compound occurs naturally in coal tar, crude oil, and natural gas. Formerly used as a fungicide for citrus crops. It has a role as an antimicrobial food preservative and an antifungal agrochemical. It is a member of benzenes, an aromatic fungicide and a member of biphenyls.

This compound is used in organic syntheses, heat transfer fluids, dye carriers, food preservatives, as an intermediate for polychlorinated biphenyls, and as a fungistat in the packaging of citrus fruits. In workers, acute (short-term) exposure to high levels of this compound has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems. Kidney effects have been observed in chronically (long-term) exposed animals. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound is a natural product found in Swertia japonica, Zea mays, and other organisms with data available.

This compound is found in alcoholic beverages. Fungistat, especially for citrus fruits. This compound is used as food preservative and flavouring agent. This compound is detected in bilberry, wine grape, carrot, peas, rum, potato, bell pepper, tomato, butter, milk, smoked fatty fish, cocoa, coffee, roast peanuts, olive, buckwheat and tamarind. Generally, the fruit packaging is impregnated with this compound, which evaporates into the air space surrounding the fruit. Some this compound is absorbed by the fruit skins this compound has been shown to exhibit anti-coagulant and catabolic functions (A7741, A7742). this compound belongs to the family of Biphenyls and Derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1'-biphenyl | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUZKKEUPVFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10, Array | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | biphenyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biphenyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26008-28-6 | |

| Record name | 1,1′-Biphenyl, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26008-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020161 | |

| Record name | Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Biphenyl appears as a clear colorless liquid with a pleasant odor. Flash point 180 °F. Insoluble in water. Vapors are heavier than air. Used to manufacture other chemicals and as a fungicide., Liquid, Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH], Solid, WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR., White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution, Colorless to pale-yellow solid with a pleasant, characteristic odor., Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide] | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1'-Biphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Biphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

489 to 491 °F at 760 mmHg (NTP, 1992), 256.1 °C, 256.10 °C. @ 760.00 mm Hg, 256 °C, 489 °F | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

235 °F (NTP, 1992), 235 °F, 235 °F, 113 °C, (Closed cup), 113 °C c.c. | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol., Soluble in alcohol, ether; very soluble in benzene, Soluble in oxygenated and chlorinated solvents., In water, 7.48 mg/L at 25 °C, 0.00748 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0004, Insoluble in water, Soluble (in ethanol), Insoluble | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Biphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.992 at 68 °F (USCG, 1999) - Less dense than water; will float, 1.041 at 20 °C/4 °C, Sp gr: 1.04 (water= 1), Relative density (water = 1): 1.04, 1.04 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.31 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.31 (Air= 1), Relative vapor density (air = 1): 5.3, 5.31 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.005 mmHg (NIOSH, 2023), 0.00893 [mmHg], 8.93X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1.19, 0.005 mmHg | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White scales, Colorless leaflets, Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color. | |

CAS No. |

92-52-4, 68409-73-4 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/biphenyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,1'-Biphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aromatic hydrocarbons, biphenyl-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9GJK6MGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Biphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DU7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

156 to 160 °F (NTP, 1992), 69 °C, 71 °C, 70 °C, 156 °F | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical and Foundational Research Perspectives on Biphenyl

Early Syntheses and Structural Elucidation

The story of biphenyl is deeply rooted in the foundational era of organic synthesis in the 19th century. Early chemists, grappling with the nascent theories of molecular structure, developed reactions that, sometimes serendipitously, yielded this two-ringed aromatic compound. These early methods were crucial not only for producing this compound and its derivatives but also for confirming its structure as two connected phenyl rings.

The history of this compound synthesis can be traced back to the mid-19th century with the work of Charles Adolphe Wurtz, who in 1855 developed a method for coupling alkyl halides using sodium metal. nih.govunacademy.com This reaction was later extended by Wilhelm Rudolph Fittig in the 1860s. unacademy.comlscollege.ac.in Fittig's modification, now known as the Wurtz-Fittig reaction, involved the reaction of an aryl halide with an alkyl halide and sodium metal in a dry ether solvent to form substituted aromatic compounds. lscollege.ac.inwikipedia.org

Specifically for this compound synthesis, the Fittig reaction variation is used, where two aryl halide molecules react with sodium metal to form a this compound compound. youtube.com For instance, the reaction of bromobenzene (B47551) with sodium metal yields this compound. The mechanism was initially proposed to involve the formation of aryl radicals which then dimerize. nih.govresearchgate.net Though plagued by side reactions, this method was one of the earliest to allow for the deliberate construction of the this compound backbone and played a role in the synthesis of various substituted aromatic compounds and even polymers like polyphenylenes. nih.govunacademy.com

In 1901, Fritz Ullmann discovered that heating an aryl halide (typically an iodide) with finely divided copper powder resulted in the formation of a symmetrical biaryl compound. nih.govarabjchem.org This method, known as the Ullmann reaction, offered a more versatile and higher-yielding alternative to the Fittig reaction for synthesizing this compound and its derivatives. nih.govarabjchem.org

A particularly significant application of the Ullmann reaction was in the synthesis of sterically hindered and chiral biphenyls. nih.govslideshare.net The phenomenon of atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted due to bulky ortho-substituents, gives rise to stable, isolable stereoisomers. slideshare.netchiralpedia.comyoutube.com The Ullmann reaction proved instrumental in constructing these types of molecules, as the reaction conditions could tolerate the presence of the necessary bulky groups. nih.gov The stability of these chiral biphenyls depends on the nature of these ortho substituents. nih.gov This capability was crucial for later developments in asymmetric catalysis, where chiral biphenyls are often used as ligands.

Evolution of Synthetic Methodologies for this compound Derivatives

While the Wurtz-Fittig and Ullmann reactions were foundational, the 20th and 21st centuries have seen a dramatic evolution in the methods available for synthesizing this compound derivatives, driven by the advent of transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.orgresearchgate.net These modern methods offer greater efficiency, functional group tolerance, and control over the final product.

Key advancements include:

Suzuki-Miyaura Coupling: Reported in 1979, this palladium-catalyzed reaction between an aryl halide and an arylboronic acid has become one of the most widely used methods for C-C bond formation, including the synthesis of biphenyls. nih.govrsc.org Its tolerance for a wide range of functional groups and use of relatively non-toxic boron reagents make it highly attractive for both laboratory and industrial applications. rsc.org

Other Cross-Coupling Reactions: Several other palladium-catalyzed reactions, such as the Negishi (using organozinc reagents), Stille (using organotin reagents), and Hiyama (using organosilicon reagents) couplings, have also been extensively developed for biaryl synthesis. rsc.orgrsc.orgorganic-chemistry.orgsemanticscholar.org Each method offers a unique set of advantages concerning substrate scope and reaction conditions.

This expansion of the synthetic toolkit has allowed chemists to create a vast library of this compound derivatives with precisely tailored electronic and steric properties for diverse applications. rsc.orgrsc.org

Table 1: Comparison of Key this compound Synthesis Methodologies

| Reaction | Year Discovered | Key Reagents | Typical Catalyst | Advantages | Historical Limitations |

|---|---|---|---|---|---|

| Wurtz-Fittig Reaction | ~1862 | Aryl Halide, Alkyl Halide, Na | None | Foundational method for alkylation of aryl halides. lscollege.ac.inwikipedia.org | Low yields, many side reactions, harsh conditions. unacademy.com |

| Ullmann Reaction | 1901 | Aryl Halide | Copper (Cu) | Good for symmetrical biaryls, crucial for early chiral this compound synthesis. nih.govarabjchem.org | High temperatures, often requires activated aryl halides. |

| Suzuki-Miyaura Coupling | 1979 | Aryl Halide, Arylboronic Acid | Palladium (Pd) | High yields, excellent functional group tolerance, mild conditions. nih.govrsc.org | Requires pre-functionalized starting materials. |

| Negishi Coupling | 1977 | Aryl Halide, Organozinc Reagent | Palladium (Pd) or Nickel (Ni) | High reactivity and selectivity. rsc.orgsemanticscholar.org | Organozinc reagents can be sensitive to moisture and air. |

| Stille Coupling | 1978 | Aryl Halide, Organotin Reagent | Palladium (Pd) | Tolerant of many functional groups. rsc.orgsemanticscholar.org | Toxicity and removal of tin byproducts is a major concern. |

Emergence of this compound as a Privileged Scaffold in Organic Chemistry

The this compound unit is considered a "privileged scaffold" in organic chemistry, particularly in medicinal chemistry and materials science. nih.govarabjchem.org This term refers to molecular frameworks that are capable of binding to multiple biological targets or providing useful properties in materials. nih.gov The this compound core's rigidity, tunable conformation through substitution, and its ability to engage in hydrophobic interactions make it an ideal building block. nih.govresearchgate.net

Its applications are widespread:

Medicinal Chemistry: The this compound moiety is present in numerous approved drugs. nih.gov Its structural rigidity helps to position other functional groups correctly for optimal interaction with biological receptors.

Materials Science: The thermal stability and unique electronic properties of biphenyls make them suitable for use in liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. nih.gov

Agrochemicals: this compound derivatives have been developed as fungicides and other crop protection agents. vedantu.com

The ability to easily synthesize a wide variety of substituted biphenyls, thanks to the evolution of synthetic methods, has further cemented its status as a privileged and indispensable structural motif. arabjchem.orgresearchgate.net

Historical Context of Polychlorinated Biphenyls (PCBs)

While this compound itself has many positive applications, its history is inextricably linked to that of its chlorinated derivatives, the polychlorinated biphenyls (PCBs). First synthesized in 1881, PCBs are not a single compound but a group of up to 209 different molecules (congeners) where chlorine atoms replace hydrogen on the this compound rings. americaunites.comebsco.com

Commercial production of PCBs began in the United States in 1929 by the Swann Chemical Company, which was later acquired by Monsanto. americaunites.comtriumvirate.com Monsanto marketed its PCB mixtures under the trade name Aroclor. freshdesk.comcdc.gov The naming convention for most Aroclor products was a four-digit number, where the last two digits indicated the percentage of chlorine by mass. freshdesk.comcdc.govnih.gov For example, Aroclor 1242 was a mixture containing 42% chlorine by weight. nih.gov

PCBs were valued for their exceptional properties: they are chemically inert, have high thermal stability, are non-flammable, and possess excellent electrical insulating capabilities. cdc.govbritannica.com These characteristics led to their widespread use in numerous industrial applications from the 1930s onwards. ebsco.combritannica.com

Key applications included:

Electrical Equipment: As dielectric and coolant fluids in transformers and capacitors. triumvirate.combritannica.com

Heat Transfer Fluids: In industrial heating systems. nih.govbritannica.com

Plasticizers: In paints, plastics, and rubber products. triumvirate.comnih.gov

Other Uses: In lubricants, adhesives, carbonless copy paper, and as fire retardants. nih.govresearchgate.net

The production and use of PCBs grew steadily for decades until mounting evidence of their environmental persistence and toxicity led to a ban on their manufacture in the United States in 1979. triumvirate.comresearchgate.net

Table 2: Examples of Aroclor Trade Name Products

| Aroclor Name | Approx. Chlorine Content (% by weight) | Physical Description | Common Historical Applications |

|---|---|---|---|

| Aroclor 1221 | 21% | Colorless, mobile oil | Hydraulic fluids, plasticizers |

| Aroclor 1242 | 42% | Light yellow, mobile oil | Capacitors, plasticizers, carbonless copy paper. nih.gov |

| Aroclor 1254 | 54% | Light yellow, viscous oil | Transformers, capacitors, heat transfer fluids. taylorandfrancis.com |

| Aroclor 1260 | 60% | Yellow, sticky resin | Plasticizers in paints and adhesives, lubricants. taylorandfrancis.com |

| Aroclor 1016 | 41% | Colorless oil | "Low-toxicity" replacement for Aroclor 1242 in capacitors. cdc.gov |

Initial Observations of Harmful Effects

Early investigations into the toxicological properties of this compound were often driven by incidents of occupational exposure. Reports from as early as the mid-20th century began to document the adverse health effects on workers handling the compound. These initial observations were crucial in shaping the understanding of this compound's potential hazards long before comprehensive, long-term studies were conducted.

Workers exposed to this compound fumes for short durations reported a range of acute symptoms. These included nausea, vomiting, irritation of the eyes and respiratory tract, and bronchitis. dcceew.gov.auepa.gov In one documented case in France, workers exposed to this compound vapor experienced vomiting and bronchitis. semanticscholar.org Similarly, long-term exposure in occupational settings was linked to more severe and persistent health issues. Breathing small amounts of this compound over extended periods was observed to cause damage to the liver and nervous system of exposed workers. dcceew.gov.auepa.govwho.int

One of the significant early investigations into this compound toxicity stemmed from the paper industry. In Finland, a case involving a worker's death in 1969, following 11 years of exposure to this compound in the paper-making process, prompted a large-scale investigation into the compound's effects on workers. semanticscholar.org Further incidents highlighted the risks associated with its use as a fungistat. For instance, at a facility producing this compound-impregnated fruit-wrapping paper, extremely poor hygienic conditions led to the poisoning of eight workers. semanticscholar.org Air concentration measurements at this facility revealed average this compound levels ranging from 4.4 to 128 mg/m³ in 1959 and 0.6 to 123 mg/m³ in 1970. semanticscholar.orginchem.org Long-term exposure to such high concentrations was associated with liver damage and persistent neuronal changes. who.int

Early animal studies provided complementary evidence. Laboratory studies involving repeated ingestion of large amounts of this compound by animals resulted in damage to the kidneys and blood, as well as reduced growth and life expectancy. dcceew.gov.aunih.gov While the historical research landscape sometimes conflated this compound with its chlorinated derivatives, polychlorinated biphenyls (PCBs), these initial findings specifically concerning this compound were foundational in establishing it as a substance with significant toxicological potential. nih.gov

Table 1: Summary of Initial Observations of this compound's Harmful Effects

| Year/Period | Observation Type | Observed Effects | Exposed Group | Reference |

|---|---|---|---|---|

| 1959 & 1970 | Occupational Exposure | Poisoning of eight workers; air concentrations measured at 4.4-128 mg/m³ (1959) and 0.6-123 mg/m³ (1970). | Workers at a facility producing this compound-impregnated paper. | semanticscholar.orginchem.org |

| 1969 | Occupational Fatality | Death of a worker after 11 years of exposure, leading to a major investigation. | Paper-making industry worker in Finland. | semanticscholar.org |

| Undated (France) | Occupational Exposure | Vomiting and bronchitis. | Workers exposed to this compound vapor. | semanticscholar.org |

| Undated | Long-term Occupational Exposure | Damage to the liver and nervous system. | Workers. | dcceew.gov.auepa.govwho.int |

| Undated | Acute Occupational Exposure | Nausea, vomiting, irritation of the eyes and respiratory tract, bronchitis. | Workers exposed to this compound fumes. | dcceew.gov.auepa.gov |

| Undated | Animal Studies (Repeated Ingestion) | Kidney and blood damage, reduced growth and life expectancy. | Laboratory animals. | dcceew.gov.aunih.gov |

Advanced Synthetic Methodologies for Biphenyl and Its Derivatives

Cross-Coupling Reactions in Biphenyl Synthesis

Cross-coupling reactions involve the coupling of two different molecular fragments, typically catalyzed by a metal complex. This approach has revolutionized the synthesis of biaryl compounds, offering milder conditions and broader functional group tolerance compared to earlier methods. researchgate.net Several types of cross-coupling reactions are employed for this compound synthesis, with palladium-catalyzed reactions being among the most prominent. researchgate.netrjptonline.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely utilized in cross-coupling reactions due to their high activity and selectivity in forming carbon-carbon bonds. rjptonline.orgresearchgate.net These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org

The Suzuki–Miyaura cross-coupling reaction, often referred to as the Suzuki coupling, is one of the most important and widely applied methods for synthesizing symmetrical and unsymmetrical biaryl compounds. wikipedia.orggre.ac.uk Developed by Akira Suzuki, Norio Miyaura, and Kinji Yamada, this reaction couples an aryl or vinyl halide (or pseudohalide) with an organoboron compound, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com The mild reaction conditions and tolerance of various functional groups make it highly suitable for the synthesis of complex this compound derivatives. researchgate.nettcichemicals.com

The generally accepted mechanism for the Suzuki–Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst, forming a Pd(II) species. wikipedia.orglibretexts.org This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, often facilitated by a base which activates the organoboron species. wikipedia.orglibretexts.org Finally, reductive elimination of the coupled product regenerates the Pd(0) catalyst, completing the cycle. wikipedia.orglibretexts.org

Various palladium catalytic systems have been developed to enhance the efficiency and sustainability of the Suzuki–Miyaura reaction. Palladium supported on porous carbon nanospheres (Pd/CNS) has been reported as a highly effective and cost-efficient catalyst for the synthesis of this compound derivatives. rsc.orgresearchgate.net Studies have shown that Pd/N-CNS catalysts can achieve high turnover frequencies and exhibit excellent stability over multiple reaction cycles. researchgate.net The improved catalytic performance is attributed to enhanced electron transfer from palladium to the support, facilitated by the presence of pyridinic nitrogen species. researchgate.net

Fluorinated this compound derivatives are valuable compounds with applications in various fields, including OLEDs and liquid crystal displays. rsc.org The Suzuki–Miyaura reaction is a powerful method for their synthesis. rsc.orgresearchgate.netnih.gov The reactivity of aryl halides in this coupling is influenced by the carbon-halogen bond dissociation energy, with the order of reactivity typically being I > Br > Cl > F. rsc.org

Fluorinated this compound compounds can be synthesized by the Suzuki–Miyaura cross-coupling of fluorinated aryl halides with fluorinated or non-fluorinated arylboronic acids. For example, the reaction of tetrafluoroiodobenzene with trifluoroboronic acid using a palladium catalyst (such as Pd₂(dba)₃ with SPhos or XPhos ligands) and a base (like sodium carbonate or potassium carbonate) in a mixture of solvents (e.g., THF, toluene (B28343), and water) can yield fluorinated biphenyls. rsc.org High yields, such as 99%, have been achieved for specific fluorinated this compound products under optimized conditions. rsc.org Efficient synthesis of fluorinated this compound derivatives has also been demonstrated in aqueous solvents at room temperature using highly active cyclopalladated complexes as catalysts. researchgate.netresearchgate.net

The development of environmentally friendly synthetic methods is a significant focus in modern chemistry. Utilizing aqueous systems for the Suzuki–Miyaura coupling aligns with the principles of green chemistry, offering advantages such as the use of a cheap, readily available, non-toxic, and non-flammable solvent. gre.ac.uk

Efficient and sustainable aqueous protocols for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions have been developed. gre.ac.ukrsc.org For instance, palladacyclic catalyst precursors derived from ortho-palladation have shown high activity in neat water. rsc.org An efficient aqueous protocol using palladium(II) acetate (B1210297) as a precatalyst without an auxiliary ligand has also been reported, demonstrating the synthesis of this compound derivatives in water. gre.ac.uk This approach highlights the relevance of the Suzuki–Miyaura coupling to green chemistry through the use of catalytic conditions, atom economy, and benign solvents. gre.ac.uk Water-soluble fullerene-supported palladium nanocatalysts have also been successfully employed for the Suzuki–Miyaura cross-coupling in pure water at room temperature, achieving high yields and demonstrating catalyst recyclability. researchgate.net

Kumada Cross-Coupling Reaction

The Kumada cross-coupling reaction, also known as the Kumada–Tamao–Corriu coupling, is another significant method for forming carbon-carbon bonds between aryl or vinyl halides and organomagnesium reagents (Grignard reagents). nih.govwikipedia.org This reaction is catalyzed by transition metals, typically nickel or palladium complexes. nih.govwikipedia.org

The mechanism of the Kumada coupling catalyzed by palladium is understood to be analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgresearchgate.net The palladium(0) catalyst undergoes oxidative addition with the organic halide to form an organopalladium(II) complex. wikipedia.orgresearchgate.net Transmetalation with the Grignard reagent follows, forming a new organometallic complex. wikipedia.orgresearchgate.net Finally, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.orgresearchgate.net While both nickel and palladium can catalyze the Kumada coupling, nickel catalysts are sometimes preferred due to the high reactivity of organomagnesium reagents and the lower cost and toxicity of nickel compared to palladium. nih.gov However, palladium catalysts can also be highly effective, sometimes yielding products in higher yields compared to nickel under specific conditions. nih.gov

Negishi Cross-Coupling Reaction

The Negishi cross-coupling reaction is a highly valuable method for constructing C-C bonds between organic halides or triflates and organozinc compounds, typically catalyzed by palladium or nickel complexes. It is considered one of the most important reactions in organic chemistry for forming C-C bonds rsc.orgwikipedia.org. Negishi coupling offers a facile, mild, and high-yield alternative for this compound formation acs.org.

The mechanism generally involves three steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation between the organozinc reagent and the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst rsc.orgwikipedia.org.

Research has demonstrated the application of Negishi coupling in synthesizing unsymmetrical biaryls using aryl-aryl coupling catalyzed by nickel salts rsc.org. For instance, the reaction of cyanophenyl zinc bromide with o-iodobenzoate in the presence of palladium bis(dibenzylideneacetone) (Pd(dba)2) and tris-o-furylphosphine (tfp) furnished this compound derivatives rsc.org. Nickel-based catalysts like Ni(acac)2/PPh3 have also been shown to facilitate the coupling between aryl zinc chlorides and haloarenes, affording this compound derivatives in acceptable yields (75–95%) under microwave irradiation with a heterogeneous Ni catalyst on charcoal rsc.org.

Negishi coupling has been successfully applied to the synthesis of this compound linked amino acids, where iodo-substituted bi-aryls were coupled with alkyl zinc reagents rsc.org. While effective, this approach sometimes requires a large excess of the iodozinc species to achieve satisfactory yields rsc.org.

Stille Cross-Coupling Reaction

The Stille cross-coupling reaction is a widely utilized palladium-catalyzed method for forming C-C bonds, particularly effective for coupling aryl halides or pseudohalides with organostannanes researchgate.netikm.org.my. It is recognized as one of the most selective and general palladium-catalyzed cross-coupling reactions rsc.org.

The mechanism of the Stille coupling involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organotin reagent where the C-Sn bond is cleaved, and finally, reductive elimination to form the new C-C bond and regenerate the catalyst rsc.org.

A key advantage of the Stille reaction is the mild nature of organotin compounds and their tolerance of numerous functional groups rsc.org. However, organotin reagents can be water-insoluble and toxic rsc.org. Examples of Stille coupling in this compound synthesis include the reaction of an aryl halide with triphenyl tin chloride in the presence of a catalytic amount of palladium grafted on natural asphalt (B605645) sulfonate and a base like cesium carbonate rsc.orgresearchgate.net. The reaction has been successfully applied to convert electron-withdrawing and electron-donating substituted aryl halides into their corresponding this compound products in good to excellent yields ikm.org.my.

Hiyama Cross-Coupling Reaction

The proposed mechanism for the Hiyama coupling involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation in the presence of a base (such as KF or n-Bu4NF) which facilitates the cleavage of the C-Si bond and the formation of a new C-Pd bond, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst rsc.org.

Palladium acetate combined with ligands like XPhos has shown high efficacy in the Hiyama cross-coupling of aryl mesylates and arylsilanes, generating biaryl derivatives in good yields mdpi.com. Palladium-catalyzed Hiyama coupling of unactivated aryl mesylates with arylsilanes has been developed as a general synthetic route for substituted biaryl compounds mdpi.com. Aryl bromides and iodides have proven to be efficient substrates for coupling with HOMSi® reagents using PdCl2 as the catalyst, a ligand, CuI, and K2CO3 as the base mdpi.com. Furthermore, Hiyama cross-coupling reactions have been successfully conducted in aqueous solvents under mild conditions researchgate.netacs.org.

Copper-Catalyzed Reactions

Copper catalysis plays a significant role in the formation of biaryl compounds, particularly through Ullmann-type reactions and oxidative coupling processes.

Ullmann Reaction Advancements